molecular formula C20H19ClN2O2S2 B2830581 4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine CAS No. 685107-09-9

4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine

Cat. No. B2830581
CAS RN: 685107-09-9
M. Wt: 418.95
InChI Key: BODDSVNPPNDQKQ-UHFFFAOYSA-N
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Description

“4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine” is a chemical compound with the molecular formula C20H19ClN2O2S2 . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of amines to give the final sulfonamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its formula, includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The specific reactions for this compound have not been detailed in the literature.

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. The resulting 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives have been evaluated for their antiviral activity. Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . Further investigations could explore their potential against other viral pathogens.

properties

IUPAC Name

4-[5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c1-24-16-6-2-14(3-7-16)18-19(26-17-8-4-15(21)5-9-17)27-20(22-18)23-10-12-25-13-11-23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODDSVNPPNDQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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